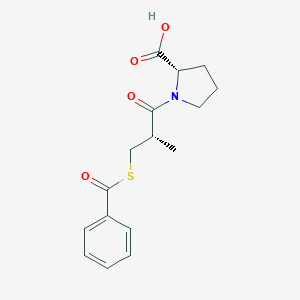

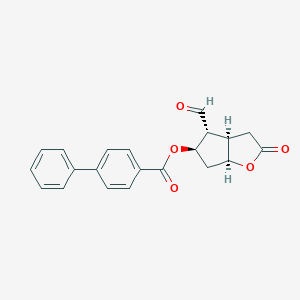

(-)-Corey lactone aldehyde P-phenyl benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

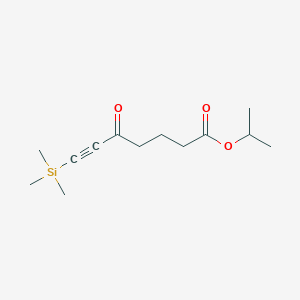

Synthesis Analysis

The synthesis of related compounds often involves complex transformations, including the oxidation of organic halides to aldehydes and ketones, which are pivotal steps in constructing various chemical structures including those similar to “(-)-Corey lactone aldehyde P-phenyl benzoate” (Faisal et al., 2019). Techniques such as Suzuki coupling reactions, radical mediated cyclization, and lactonization are employed for the synthesis of structurally complex and pharmacologically important compounds (Mazimba, 2016).

Scientific Research Applications

Conformational Analysis and Spectroscopic Applications

The conformational flexibility of Corey lactone derivatives, including the P-phenyl benzoate variant, has been studied through infrared absorption and vibrational circular dichroism (VCD) spectra. These analyses, supported by ab initio computations, revealed distinct conformational behaviors and spectral features among derivatives, attributable to hydrogen bonding and solvent effects. This insight is crucial for using VCD to monitor the purity of intermediates in chiral syntheses, highlighting the derivative's role in enhancing analytical methodologies in organic chemistry (Tománková et al., 2004).

Synthetic Utility in Organic Chemistry

The (-)-Corey lactone aldehyde P-phenyl benzoate and its derivatives have been instrumental in the synthesis of various complex molecules. For instance, its use in the allylation of carbonyl compounds via an alkyl-allyl exchange reaction with alkylzinc highlights its versatility as a nucleophile in organic synthesis, facilitating smooth reactions at room temperature (Yasui et al., 1993). Additionally, it serves as a key intermediate in the synthesis of prostaglandin hormones, where a time-economical, one-pot enantioselective preparation has been developed, showcasing its efficiency in synthesizing high-value targets (Umekubo et al., 2019).

Mechanism of Action

Future Directions

properties

IUPAC Name |

[(3aR,4R,5R,6aS)-4-formyl-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O5/c22-12-17-16-10-20(23)25-18(16)11-19(17)26-21(24)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,12,16-19H,10-11H2/t16-,17-,18+,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOZUCMAAWBGQV-AKHDSKFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,4R,5R,6aS)-4-Formyl-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate | |

CAS RN |

38754-71-1 |

Source

|

| Record name | Corey Aldehyde, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFT9QT3Y94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.